rhoB p20 GDI
Description
Properties
CAS No. |
133312-85-3 |
|---|---|
Molecular Formula |
C14H11N3O2 |
Synonyms |
rhoB p20 GDI |
Origin of Product |
United States |
Molecular Architecture and Domain Organization of Rhob P20 Gdi
Primary Structure and Isoforms of RhoGDIs (RhoGDI1, RhoGDI2, RhoGDI3)
In mammals, the RhoGDI family consists of three distinct isoforms, each with specific expression patterns and binding affinities. nih.govmdpi.com
RhoGDI1 (RhoGDIα): As the first member of the family to be identified and the most extensively studied, RhoGDI1 is considered the archetypal isoform. nih.govnih.gov It is expressed ubiquitously across various tissues and interacts with several key Rho GTPases, including RhoA, RhoC, Rac1, Rac2, and Cdc42. nih.govahajournals.org
RhoGDI2 (RhoGDIβ or Ly-GDI): Initially characterized by its high expression in hematopoietic cells, RhoGDI2 has since been detected in other tissues and various cancer cells. nih.govnih.govmdpi.com It shares approximately 68% sequence identity with RhoGDI1 but exhibits significantly lower binding affinity for certain GTPases, such as Cdc42. nih.govacs.org
RhoGDI3 (RhoGDIγ): This isoform shows more restricted expression, primarily in the brain, pancreas, kidneys, lungs, and testes. nih.govmdpi.com RhoGDI3 is the most divergent member, featuring a unique N-terminal extension that facilitates its anchoring to the Golgi and other vesicular membranes. nih.govmdpi.com Its binding specificity is also broader, encompassing not only classical Rho GTPases but also atypical members like RhoG and RhoV. acs.orgencyclopedia.pub
Table 1: Isoforms of Mammalian RhoGDI
| Isoform | Common Aliases | Tissue Expression | Key Interacting Partners | Distinguishing Features |
|---|---|---|---|---|
| RhoGDI1 | RhoGDIα, ARHGDIA | Ubiquitous nih.govahajournals.org | RhoA, Rac1, Cdc42 nih.gov | Archetypal, most abundant isoform. nih.gov |
| RhoGDI2 | RhoGDIβ, Ly-GDI, D4-GDI | Primarily hematopoietic cells, also other tissues and cancers. nih.govmdpi.com | RhoA, Rac1 (lower affinity for Cdc42) nih.govmdpi.com | Shares 68% identity with RhoGDI1. acs.org |
| RhoGDI3 | RhoGDIγ | Brain, pancreas, lung, kidney, testis. nih.govmdpi.com | RhoB, RhoG, also atypical GTPases. acs.orgencyclopedia.pub | Contains a unique N-terminal membrane-anchoring extension. mdpi.com |
Functional Domains and Their Contributions to RhoB p20 GDI Activity
The regulatory functions of RhoGDIs are dictated by a conserved molecular architecture comprising two principal domains. nih.govnih.gov Both the N-terminal and C-terminal regions are essential for the full functionality of the protein, contributing significantly to both binding and inhibitory activities. nih.govacs.orgnih.gov
The C-terminal region constitutes the larger, structurally stable core of the RhoGDI molecule. nih.gov It adopts a compact, immunoglobulin (Ig)-like fold characterized by a β-sandwich structure. nih.govbiorxiv.orgbiorxiv.org This domain serves as the primary scaffold of the protein and houses the critical binding pocket for the lipid modification on the target GTPase. nih.govnih.gov While the N-terminal arm inhibits nucleotide exchange, the C-terminal domain is primarily responsible for controlling the subcellular localization of the GTPase. nih.gov
Nestled within the C-terminal Ig-like domain is a deep, hydrophobic cavity. nih.govbiorxiv.orgbiorxiv.org This pocket is specifically designed to accommodate the C-terminal prenyl group (typically a geranylgeranyl moiety) of the Rho GTPase. molbiolcell.orgacs.orgnih.gov Rho GTPases require this lipid anchor to attach to cellular membranes, which is a prerequisite for their activation. biorxiv.orgbiorxiv.org By sequestering this hydrophobic tail within its pocket, RhoGDI effectively masks the membrane-targeting signal. molbiolcell.org This action extracts the GTPase from the membrane and maintains it as a soluble, inactive complex in the cytosol. molbiolcell.orgbiorxiv.org
Table 2: Functional Domains of RhoGDI
| Domain | Location | Structure | Function |
|---|---|---|---|
| N-Terminal Regulatory Arm | Residues ~1-69 nih.gov | Flexible; folds into a helix-loop-helix upon binding. nih.govbiorxiv.org | Binds to GTPase switch regions; inhibits GDP dissociation and GTP hydrolysis. nih.govresearchgate.net |
| C-Terminal Ig-Like Domain | Residues ~70-204 nih.gov | Stable β-sandwich fold. biorxiv.orgbiorxiv.org | Sequesters the prenyl group; controls membrane/cytosol partitioning. molbiolcell.orgnih.gov |
| Hydrophobic Binding Pocket | Within C-terminal domain | Cavity lined with hydrophobic residues. nih.gov | Binds the geranylgeranyl moiety of the GTPase. acs.orgnih.gov |
Structural Homologies and Differences Among RhoGDI Family Members
While all three RhoGDI isoforms share a fundamental two-domain architecture, key structural differences account for their varied specificities and functions. acs.org
The sequence identity between RhoGDI1 and RhoGDI2 is about 68%. acs.org A critical distinction lies in a single amino acid within the hydrophobic pocket: an isoleucine at position 177 in RhoGDI1 is replaced by an asparagine in RhoGDI2. nih.gov This single substitution is responsible for the 10- to 20-fold lower affinity of RhoGDI2 for Cdc42 compared to RhoGDI1. nih.govmdpi.com Furthermore, the extreme N-terminal regions of RhoGDI1 and RhoGDI2 are highly divergent, which may also contribute to differences in their regulatory interactions. encyclopedia.pub
RhoGDI3 is the most structurally distinct member. nih.gov Its most prominent feature is a unique N-terminal extension of approximately 50-60 amino acids that precedes the conserved regulatory arm. acs.org This extension contains a putative amphipathic helix that acts as a membrane anchor, specifically targeting RhoGDI3 to the Golgi apparatus, a feature absent in the cytosolic RhoGDI1 and RhoGDI2. mdpi.comacs.org This structural addition allows RhoGDI3 to regulate Rho GTPases in a distinct subcellular compartment.
Regulation of Rho Gtpase Cycling by Rhob P20 Gdi
Inhibition of Nucleotide Exchange
A primary function of Rho GDIs is to inhibit the exchange of GDP for GTP on Rho GTPases. cdutcm.edu.cnidrblab.cnrsc.orgnih.govgoogleapis.com This action is critical for maintaining Rho GTPases in their inactive, GDP-bound state. nih.govcsic.es
Prevention of GDP Dissociation from Rho GTPases
Rho GDIs bind with high affinity to the GDP-bound form of prenylated Rho GTPases. guidetopharmacology.orgcdutcm.edu.cncsic.es This binding stabilizes the interaction between the Rho GTPase and GDP, effectively preventing the spontaneous or GEF-catalyzed dissociation of GDP. rsc.orgnih.govgoogleapis.comsigmaaldrich.comnih.govidrblab.netsci-hub.se Structural studies have shown that the N-terminal regulatory arm of Rho GDIs interacts with the switch regions (Switch I and Switch II) of the Rho GTPase. rsc.orgcsic.essigmaaldrich.comsci-hub.seuni.luuniroma2.itabcam.com This interaction includes hydrogen bonds and extensive polar and hydrophobic contacts that stabilize the GDP-bound conformation and restrict access to the nucleotide-binding pocket. sigmaaldrich.comuniroma2.itabcam.com Specifically, a conserved threonine residue (Thr35 in Cdc42) in the GTPase switch I region, important for coordinating the Mg²⁺ ion that stabilizes nucleotide binding, is contacted by an aspartate residue (Asp45) in the Rho GDI N-terminus, increasing the affinity for bound GDP. sigmaaldrich.comuniroma2.it
Inhibition of GTP Binding to Rho GTPases
By preventing the dissociation of GDP, Rho GDIs consequently inhibit the binding of GTP to Rho GTPases. cdutcm.edu.cnrsc.orgnih.govsigmaaldrich.comnih.govidrblab.netsci-hub.se Since the exchange of GDP for GTP is a prerequisite for Rho GTPase activation, this inhibitory effect on nucleotide exchange maintains the GTPase in an inactive state. guidetopharmacology.orgcdutcm.edu.cnnih.gov The binding of the Rho GDI N-terminus to the switch regions of the GTPase also occludes the epitope that binds GEFs, further preventing the GEF-catalyzed nucleotide exchange necessary for GTP binding and activation. sigmaaldrich.comabcam.com
Regulation of Subcellular Localization and Membrane Cycling of Rho GTPases
In addition to inhibiting nucleotide exchange, Rho GDIs play a crucial role in regulating the spatial distribution and membrane association of Rho GTPases. mdpi.comresearchgate.netgenecards.orgrsc.orgnih.govsigmaaldrich.comresearchgate.net This involves sequestering Rho GTPases in the cytosol and extracting them from cellular membranes. nih.govgenecards.orgnih.gov
Sequestration of Rho GTPases in the Cytosol
Rho GTPases undergo post-translational modification, typically prenylation (geranylgeranylation or farnesylation), at their C-terminal CAAX motif. researchgate.netgenecards.orgresearchgate.net This hydrophobic lipid modification is essential for their association with cellular membranes where they interact with effectors. researchgate.netgenecards.orgresearchgate.net However, the prenyl group also renders free Rho GTPases highly hydrophobic and prone to aggregation or degradation in the aqueous environment of the cytosol. nih.govresearchgate.net Rho GDIs address this by binding to the prenylated Rho GTPases and shielding the hydrophobic lipid tail within a hydrophobic pocket in their C-terminal immunoglobulin-like domain. nih.govgenecards.orgcsic.esidrblab.netuni.luuniroma2.itresearchgate.net This interaction solubilizes the Rho GTPase in the cytosol, maintaining a stable pool of inactive protein. nih.govekb.eggenecards.orgcsic.esnih.gov This cytosolic pool serves as a reservoir, allowing rapid translocation of Rho GTPases to membranes in response to specific signals. nih.gov
Extraction of Rho GTPases from Lipid Membranes
Rho GDIs are capable of extracting prenylated Rho GTPases from lipid membranes. cdutcm.edu.cngenecards.orgrsc.orgsigmaaldrich.comidrblab.netsci-hub.seuniroma2.itresearchgate.netnih.govbindingdb.orgneobioscience.com This extraction is a key mechanism for terminating signaling at the membrane and returning the GTPase to the inactive cytosolic pool. guidetopharmacology.orgnih.govgenecards.org Rho GDIs generally exhibit a higher affinity for the inactive, GDP-bound form of Rho GTPases when interacting at the membrane surface, contributing to the concentration of active GTPases at the membrane by selectively removing the inactive ones. nih.govbindingdb.orgneobioscience.com However, some studies also suggest that GDIs can extract GTP-bound forms under certain conditions, potentially for premature signal termination or redirection. sigmaaldrich.combindingdb.org The ability of RhoGDI1 to extract RhoB from membranes has been specifically demonstrated. cdutcm.edu.cn Palmitoylation, another lipid modification that can occur on RhoB, has been shown to block RhoGDIα binding. sigmaaldrich.comuniroma2.it
Inhibition of Intrinsic and GAP-Stimulated GTPase Activity
RhoB p20 GDI (RhoGDI) also functions as an inhibitor of the GTPase activity of Rho proteins, affecting both their intrinsic and GAP-stimulated hydrolysis of GTP. nih.govcapes.gov.br While initially characterized primarily for its role in inhibiting GDP dissociation, it was later discovered that RhoGDIs also directly inhibit the GTPase activity. nih.govoup.com
The interaction of RhoGDI with Rho GTPases, particularly the binding of the RhoGDI N-terminal domain to the switch I and switch II regions of the Rho protein, restricts the conformational flexibility required for the GTP hydrolysis reaction. nih.gov This effectively "locks up" the GTPase, preventing the hydrolysis of bound GTP to GDP. nih.gov
Studies have shown that RhoGDI produces a concentration-dependent inhibition of GTP hydrolysis by Rho GTPases like Rac1. capes.gov.br This inhibitory effect extends to the stimulation of GTP hydrolysis by GAPs. nih.govcapes.gov.br The presence of RhoGDI can inhibit the ability of GAP molecules to accelerate the GTPase activity of Rho proteins. capes.gov.br However, the inhibitory effect of RhoGDI on GAP-stimulated hydrolysis can be overcome by increasing the concentration of the GAP to levels comparable to that of the GDI. capes.gov.br
This dual inhibitory function – preventing GDP dissociation (thus inhibiting activation by GEFs) and inhibiting GTP hydrolysis (both intrinsic and GAP-stimulated) – maintains Rho GTPases in an inactive, GDP-bound state within the cytosol. nih.govresearchgate.netbiologists.combiologists.com
| Rho GTPase | Effect of RhoGDI Binding |
| RhoA | Stabilization, Protection from Degradation, Inhibition of GTPase Activity nih.govnih.gov |
| RhoB | Stabilization, Protection from Degradation, Inhibition of GDP Dissociation nih.govnih.gov |
| RhoC | Stabilization, Protection from Degradation nih.gov |
| Rac1 | Stabilization, Protection from Degradation, Inhibition of GTPase Activity nih.govnih.govcapes.gov.br |
| Cdc42 | Stabilization, Protection from Degradation, Inhibition of GTPase Activity nih.govnih.govresearchgate.net |
Table 1: Effects of RhoGDI Binding on Various Rho GTPases
| Activity Inhibited by RhoGDI | Mechanism | Affected Process |
| GDP Dissociation | Prevents release of GDP, inhibiting subsequent GTP binding by GEFs. nih.govnih.gov | Activation of Rho GTPase |
| Intrinsic GTP Hydrolysis | Restricts conformational changes needed for hydrolysis. nih.govcapes.gov.br | Inactivation of Rho GTPase |
| GAP-Stimulated GTP Hydrolysis | Inhibits GAP's ability to accelerate hydrolysis. nih.govcapes.gov.br | Inactivation of Rho GTPase (accelerated pathway) |
Table 2: Inhibitory Mechanisms of RhoGDI on Rho GTPase Activity
Molecular Mechanisms of Interaction with Rho Gtpases
Formation of Stable Stoichiometric Complexes with GDP-Bound Rho GTPases
A fundamental aspect of RhoB p20 GDI's function is its ability to form stable, stoichiometric complexes with the inactive, GDP-bound form of Rho GTPases. researchgate.netoncotarget.com This interaction is highly specific for the GDP-bound state; this compound does not form a stable complex with the GTP-bound (active) or nucleotide-free forms of these proteins. researchgate.netresearchgate.net
The formation of this complex occurs at a 1:1 molar ratio, meaning one molecule of this compound binds to one molecule of a Rho GTPase. researchgate.netoncotarget.comresearchgate.net This tight association effectively sequesters the Rho GTPase in the cytosol, preventing its interaction with downstream effectors and regulatory proteins like guanine (B1146940) nucleotide exchange factors (GEFs), which promote the exchange of GDP for GTP and subsequent activation. oncotarget.com By inhibiting the dissociation of GDP, this compound maintains the Rho GTPase in its "off" state. researchgate.netbiorxiv.org
The stability of the this compound-Rho GTPase complex is crucial for its biological role. This stability ensures that the pool of inactive Rho GTPases is properly maintained and protected from degradation. researchgate.net The affinity of this compound for GDP-bound Rho GTPases is in the low nanomolar to high picomolar range, highlighting the tightness of this interaction. embopress.org
Conformational Changes Upon this compound-Rho GTPase Complex Formation
The binding of this compound to a Rho GTPase is not a simple lock-and-key interaction but rather involves significant conformational changes in both proteins. The N-terminal region of this compound, which is intrinsically disordered in its free form, undergoes a disorder-to-order transition upon binding to a Rho GTPase. researchgate.netbiorxiv.org Specifically, a segment of this N-terminal domain folds into a helical hairpin structure that directly engages with the switch regions of the target GTPase. researchgate.net
NMR studies have identified two regions within the N-terminus of this compound with a propensity to form helices: residues 9-20 and 36-58. researchgate.netbiorxiv.org The latter region, in particular, folds into a helix-turn-helix motif upon complex formation. biorxiv.org These structural rearrangements are critical for the inhibitory function of this compound, as they effectively lock the Rho GTPase in an inactive conformation.
Concurrently, the Rho GTPase also experiences conformational changes upon complexation. The switch I and switch II regions, which are flexible and undergo nucleotide-dependent conformational shifts, become more ordered upon binding to this compound. embopress.org This stabilization of the switch regions prevents the conformational changes necessary for nucleotide exchange and effector binding. embopress.orgnih.gov
Key Residues and Interaction Interfaces Involved in this compound-Rho GTPase Binding
The interaction between this compound and Rho GTPases is mediated by specific residues and well-defined interaction interfaces on both proteins. Structural studies of RhoGDI in complex with various Rho GTPases have provided detailed insights into these contacts. nih.govembopress.org
The N-terminal regulatory arm of this compound is a primary site of interaction with the switch I and switch II domains of Rho GTPases. nih.govbiorxiv.org These switch regions are critical for the function of Rho GTPases, as their conformation dictates the nucleotide-binding state and interaction with effector proteins. nih.govmdpi.com
Key residues within the switch I and switch II domains of the Rho GTPase are crucial for this interaction. For example, Thr35 in the switch I domain of Rac1 and Cdc42 is particularly important as it coordinates the Mg2+ ion essential for nucleotide binding and forms hydrogen bonds with this compound. nih.gov Similarly, residues like Tyr64 and Arg66 in the switch II region of Cdc42 and Rac1 are essential for the interaction with RhoGDI. nih.gov
On the this compound side, specific residues within its N-terminal region are responsible for recognizing and binding to the switch domains. For instance, Asp45 of RhoGDI forms a hydrogen bond with Thr35 of the Rho GTPase's switch I region, which enhances the affinity for the bound GDP. mdpi.com
The table below highlights some of the key interacting residues in the switch domains of Rho GTPases and their counterparts in this compound.
| Rho GTPase Residue (in Rac1/Cdc42) | Domain | Interacting this compound Residue |
| Thr35 | Switch I | Asp45 nih.govmdpi.com |
| Val36 | Switch I | Ser47 biorxiv.org |
| Tyr64 | Switch II | - |
| Arg66 | Switch II | - nih.gov |
In addition to the interactions with the switch domains, this compound also engages with the C-terminal region of Rho GTPases, which is post-translationally modified by the addition of a lipid group, typically a geranylgeranyl or farnesyl moiety. biorxiv.orgresearchgate.net This prenyl group serves as a membrane anchor for the Rho GTPase. biorxiv.org
The C-terminal domain of this compound folds into an immunoglobulin-like structure that contains a hydrophobic pocket. oup.com This pocket serves as the binding site for the prenyl group of the Rho GTPase. researchgate.netbiorxiv.org By sequestering the lipid anchor within this hydrophobic cleft, this compound effectively shields it from the aqueous environment of the cytosol and prevents the Rho GTPase from associating with cellular membranes. researchgate.netbiorxiv.org
The interaction with the prenylated C-terminus is a crucial step in the extraction of Rho GTPases from membranes by this compound. nih.gov A two-step mechanism has been proposed: first, the N-terminus of RhoGDI binds to the switch regions of the membrane-associated Rho GTPase. This is followed by the insertion of the prenyl group into the hydrophobic pocket of RhoGDI, leading to the release of the complex into the cytosol. nih.govnih.gov The interaction also involves electrostatic forces between negatively charged residues in this compound and the polybasic region often found near the C-terminus of Rho GTPases. mdpi.com
Regulation of Rhob P20 Gdi Function
Post-Translational Modifications (PTMs) of RhoB and RhoGDIs
Post-translational modifications are a primary mechanism for modulating the affinity and dynamics of the RhoB-RhoGDI interaction, providing a sophisticated layer of control over RhoB activity. mdpi.com
Phosphorylation of RhoGDI and Its Impact on Rho GTPase Release
Phosphorylation of RhoGDIs serves as a key signaling event that can trigger the dissociation of Rho GTPases. biorxiv.orgresearchgate.net This modification often occurs at specific serine, threonine, or tyrosine residues on the RhoGDI protein, leading to conformational changes that weaken its grip on the bound GTPase. biorxiv.orgnih.gov This process can be highly specific, with certain phosphorylation events leading to the selective release of particular Rho family members. biorxiv.orgportlandpress.com
Table 1: Kinases and their Phosphorylation Sites on RhoGDIα
| Kinase | Phosphorylation Site(s) | GTPase Selectively Released |
|---|---|---|
| Protein Kinase Cα (PKCα) | Ser34, Ser96 | RhoA |
| p21-activated kinase 1 (PAK1) | Ser101, Ser174 | Rac1 |
| Src Kinase | Tyr156 | RhoA, Rac1, Cdc42 |
This table summarizes key phosphorylation events on RhoGDIα and their selective effects on Rho GTPase release, as supported by multiple research findings. biorxiv.orgnih.govportlandpress.commdpi.com
Role of Prenylation of RhoB in GDI Interaction
The interaction between RhoB and RhoGDI is critically dependent on the post-translational lipid modification of RhoB, a process known as prenylation. bio-rad.comnih.gov RhoB terminates in a CAAX motif that signals for the covalent attachment of a lipid group, which anchors the protein to membranes. researchgate.net Uniquely, RhoB can be modified by either a 15-carbon farnesyl group or a 20-carbon geranylgeranyl group. bio-rad.comresearchgate.netbiologists.com
This lipid tail is essential for the interaction, as RhoGDIs possess a hydrophobic pocket that specifically recognizes and binds to the prenyl group of the GTPase. nih.govacs.orgoup.com This binding sequesters the lipid anchor, rendering the RhoB protein soluble in the cytosol and preventing its association with membranes. nih.govuni-halle.de Therefore, prenylation is a prerequisite for RhoGDI to extract RhoB from membranes and maintain it in an inactive, cytosolic pool. bio-rad.comtandfonline.com
Other Relevant Post-Translational Modifications
Beyond phosphorylation and prenylation, other PTMs such as ubiquitylation and sumoylation also play a role in regulating the RhoB-RhoGDI system.
Ubiquitylation: The attachment of ubiquitin chains can target proteins for degradation or alter their function. Unlike RhoA, RhoB does not bind well to the ubiquitous RhoGDI1, making it more susceptible to ubiquitylation and subsequent degradation. biologists.com The Cullin 3/KCTD10 E3 ubiquitin ligase complex has been shown to ubiquitylate RhoB, leading to its degradation and thereby influencing cellular processes. biologists.com RhoGDI1 itself can also be ubiquitylated by the CUL3/KCTD5 complex, which affects its stability. koreascience.kr
Sumoylation: The covalent attachment of Small Ubiquitin-like Modifier (SUMO) proteins can also modulate protein stability and interactions. RhoGDI stability is reciprocally regulated by ubiquitination and sumoylation, which in turn affects cell proliferation. mdpi.comnih.gov Sumoylation of RhoGDI1 can negatively regulate the activity of RhoA and Rac1. mdpi.com
Regulation by Lipid Interactions
The lipid composition of cellular membranes, particularly the presence of acidic phospholipids, can influence the RhoB-RhoGDI complex. nih.govmolbiolcell.org Early studies indicated that acidic lipids can disrupt RhoGDI-GTPase complexes. nih.gov It is proposed that these lipids can induce a partial opening of the complex, making the bound Rho GTPase more accessible to other regulatory proteins like Guanine (B1146940) Nucleotide Exchange Factors (GEFs). nih.govdntb.gov.ua This suggests that the membrane environment itself is an active participant in promoting the dissociation of RhoB from RhoGDI, facilitating its activation at specific cellular locations. nih.gov
Modulation by Guanine Nucleotide Exchange Factors (GEFs) and GTPase Activating Proteins (GAPs)
The activation state of RhoB is governed by a cycle controlled by GEFs and GAPs, which work in concert with RhoGDIs. portlandpress.comnih.gov
Guanine Nucleotide Exchange Factors (GEFs): GEFs activate Rho proteins by catalyzing the exchange of GDP for GTP. bio-rad.comfrontiersin.org For a GEF to access RhoB, RhoB must first be released from the RhoGDI complex. portlandpress.com The dissociation from RhoGDI is therefore a rate-limiting step for activation. embopress.org Several GEFs are known to activate RhoB, including ARHGEF2, ARHGEF3, and VAV-2. bio-rad.com
GTPase Activating Proteins (GAPs): GAPs inactivate Rho proteins by accelerating their intrinsic ability to hydrolyze GTP to GDP. portlandpress.comfrontiersin.org Following GAP-mediated inactivation at the membrane, RhoGDI can then extract the now GDP-bound RhoB, returning it to the cytosolic reservoir and completing the cycle. portlandpress.comnih.gov
The interplay between RhoGDIs, GEFs, and GAPs creates a tightly controlled system that dictates the precise spatiotemporal activation of RhoB. nih.govembopress.org RhoGDIs restrict access to both GEFs and GAPs, ensuring that RhoB activation and inactivation occur only at appropriate times and locations. nih.gov
Regulation of RhoGDI Expression Levels
For example, a decrease in RhoGDI protein levels can lead to the constitutive activation of multiple Rho GTPases, including RhoA, Rac1, and Cdc42, as the remaining proteins are no longer effectively sequestered. oncotarget.com Conversely, overexpression of RhoGDI can suppress Rho GTPase activity. The expression of RhoGDIs themselves can be regulated at both the transcriptional and post-transcriptional levels, including through the ubiquitin-proteasome system. mdpi.com For instance, the expression of RhoB itself is transcriptionally regulated and the protein is unstable, with levels increasing during specific phases of the cell cycle. biologists.com The stability of RhoGDI proteins can also be influenced by PTMs like sumoylation and ubiquitylation, which can be triggered by signaling molecules like angiotensin II, thereby linking extracellular signals to the regulation of Rho GTPase activity. nih.gov
Cellular Roles and Biological Processes Mediated by Rhob P20 Gdi
Regulation of Actin Cytoskeleton Dynamics and Organization
The Rho family of small GTPases are well-established as principal regulators of actin cytoskeleton dynamics. nih.govfrontiersin.org RhoGDI1 indirectly governs these processes by controlling the availability and activation of key Rho proteins like RhoA, Rac1, and RhoB. bio-rad.comnih.gov These GTPases, when active, interact with downstream effectors that directly influence the polymerization, bundling, and contractility of actin filaments, leading to the formation of structures such as stress fibers and lamellipodia. nih.govfrontiersin.org By keeping a pool of these GTPases inactive in the cytoplasm, RhoGDI1 ensures that actin remodeling occurs only in response to specific spatial and temporal signals. nih.gov
The organization of the actin cytoskeleton is fundamental to establishing and maintaining cell morphology and polarity. bio-rad.comnih.gov Rho GTPases play a pivotal role in defining distinct cellular domains and shaping the cell. frontiersin.org RhoGDI1 contributes to this regulation by controlling the precise localization of active Rho GTPases. nih.gov By preventing their indiscriminate activation at the plasma membrane, RhoGDI1 allows for the establishment of localized signaling zones that are necessary for creating and maintaining cellular asymmetry and specific morphologies. frontiersin.org
Cellular adhesion to the extracellular matrix and to neighboring cells, as well as the process of cell migration, are heavily dependent on the dynamic regulation of the actin cytoskeleton and adhesion structures. nih.gov RhoGDI1 is deeply implicated in these processes through its control over Rho GTPases. frontiersin.org Research has shown that the Rho GTPase RhoB, which is regulated by RhoGDI1, influences cell migration by modulating focal adhesion dynamics. nih.gov For instance, the depletion of RhoB can result in faster but less persistent cell migration. nih.gov This is linked to RhoB's role in regulating the surface levels and activity of β1 integrin, a key component of focal adhesions that mediate cell-matrix attachment. nih.gov
Table 1: Research Findings on the Role of the RhoGDI-RhoB Axis in Cell Migration
| Experimental Observation | Cellular Effect | Implication for Migration |
| Depletion of RhoB | Rounded cell shape, defects in lamellipodium extension | Reduced directional persistence |
| Depletion of RhoB | Lower surface levels of β1 integrin | Altered focal adhesion stability |
| Depletion of RhoB | Reduced β1 integrin activity in protrusions | Destabilized lamellipodial protrusions |
Involvement in Membrane Trafficking Pathways
Beyond the actin cytoskeleton, Rho GTPases are key players in the regulation of intracellular membrane trafficking. nih.govbio-rad.com RhoGDI1's ability to shuttle Rho proteins between the cytosol and membranes is integral to this function. nih.govnih.gov This dynamic cycling allows Rho GTPases to associate with specific vesicle populations and target membranes to regulate their transport, docking, and fusion. bio-rad.com While RhoGDI1 is the primary transporter for inactive Rho GTPases, evidence also suggests the existence of a slower, GDI-independent pathway for Rho protein transport via vesicle trafficking, which may compensate when GDI function is impaired. nih.gov
The regulation of membrane trafficking by the RhoGDI-Rho GTPase system extends to the processes of endocytosis and exocytosis. Specifically, RhoB has been identified as a regulator of endosomal trafficking. bio-rad.com By controlling the activation state and location of RhoB, RhoGDI1 influences the sorting and transport of cargo through the endocytic pathway.
RhoGDI1's role in vesicle transport is tied to its function as a carrier for prenylated Rho proteins, keeping them soluble in the cytoplasm and delivering them to specific membrane compartments. bio-rad.comnih.gov This controlled delivery is essential for the proper function of vesicle-mediated transport pathways. nih.gov The broader family of Rab GTPases are also central regulators of vesicle transport, and their function can be conceptually compared to the RhoGDI-Rho GTPase system in controlling the specificity of membrane targeting. frontiersin.orgnih.gov
Table 2: Key Regulators in Vesicle and Membrane Dynamics
| Regulator | Target Protein Family | Primary Function in Trafficking |
| RhoGDI1 | Rho GTPases | Sequesters inactive GTPases in the cytosol; regulates shuttling to and from membranes. nih.govnih.gov |
| Rab GDIs | Rab GTPases | Solubilizes and shuttles Rab proteins for their roles in vesicle docking and fusion. nih.gov |
| GEFs | Rho/Rab GTPases | Activate GTPases at specific membranes by promoting GTP loading. bio-rad.comnih.gov |
Role in Cell Cycle Progression and Proliferation
The influence of RhoGDI1 extends to the fundamental processes of cell division and proliferation. nih.govbio-rad.com Rho GTPases are known to be involved in controlling cell cycle progression. nih.govresearchgate.net The specific GTPase RhoB, for example, often functions as a tumor suppressor by contributing to the induction of cell cycle arrest. nih.gov Conversely, other pathways, such as those mediated by RhoA, can promote cell cycle progression. jci.org
By modulating the balance of activity among different Rho GTPases, RhoGDI1 can influence whether a cell proliferates or arrests. nih.govnih.gov The activity of RhoGDI1 itself can be regulated, for instance, through phosphorylation by kinases like NEK2, which in turn impacts the activation of RhoA and Rac1 and promotes proliferation in cancer cells. mdpi.com Silencing of certain Rho GTPases can lead to defects in cell proliferation, highlighting the importance of the precise regulation afforded by RhoGDI1. nih.gov
Compound and Protein Glossary
| Name | Abbreviation/Alias |
| Rho GDP-dissociation inhibitor 1 | RhoGDI1, RhoGDI, rhoB p20 GDI |
| Ras homolog gene family, member A | RhoA |
| Ras homolog gene family, member B | RhoB |
| Ras homolog gene family, member C | RhoC |
| Ras homolog gene family, member D | RhoD |
| Rac family small GTPase 1 | Rac1 |
| Cell division control protein 42 homolog | Cdc42 |
| NIMA-related kinase 2 | NEK2 |
| Diaphanous homolog 1 | DIA1 |
| Integrin beta 1 | β1 integrin |
| Guanosine (B1672433) diphosphate (B83284) | GDP |
| Guanosine triphosphate | GTP |
| Guanine (B1146940) nucleotide exchange factors | GEFs |
Modulation of Signal Transduction Cascades
RhoGDIs are pivotal negative regulators of Rho GTPases. nih.gov They function by binding to the prenylated, GDP-bound (inactive) form of Rho proteins, sequestering them in the cytosol. nih.govnih.gov This action serves three primary purposes: it prevents the exchange of GDP for GTP, thus blocking activation; it inhibits the hydrolysis of GTP, maintaining the inactive state; and it shields the hydrophobic prenyl group, allowing the Rho protein to be soluble in the cytoplasm and preventing its association with cellular membranes. nih.govnih.gov Consequently, a large proportion of Rho proteins in a resting cell exists in a stable, inactive cytosolic pool complexed with a RhoGDI. nih.govnih.gov
Cross-talk with Upstream Receptor Signaling
The activation of Rho GTPase signaling pathways is contingent upon the release of the GTPase from its inhibitory complex with RhoGDI. nih.gov This dissociation is a critical regulatory step that links upstream signals from cell surface receptors to the activation of Rho proteins at specific cellular membranes. While the precise mechanisms are still under investigation, several models for this GDI dissociation have been proposed.
A key hypothesis involves the action of GDI dissociation factors (GDFs). nih.gov Although a conserved GDF for the Rho family has not been definitively identified, certain proteins have been shown to facilitate the release of Rho GTPases from RhoGDIs. nih.govnih.gov The Ezrin-Radixin-Moeisin (ERM) family of proteins, which link the actin cytoskeleton to the plasma membrane, has been proposed to function as GDFs. nih.gov It is suggested that the N-terminal domain of ERM proteins can bind to RhoGDI, inducing the release of the associated Rho GTPase and making it available for activation by Guanine Nucleotide Exchange Factors (GEFs) at the membrane. nih.gov
Post-translational modifications of either the RhoGDI or the GTPase can also modulate the stability of the complex in response to upstream signals. nih.gov For instance, phosphorylation of RhoGDI downstream of protein kinase Cα (PKCα) activation has been correlated with Rho activation, suggesting another mechanism for controlling the interaction. nih.gov This dynamic regulation ensures that Rho proteins are rapidly translocated to membranes for activation only in response to specific stimuli, allowing for precise spatial and temporal control of signaling. nih.gov
| Factor | Role in Upstream Signaling | Mechanism of Action |
| GDI Dissociation Factors (GDFs) | Promote the dissociation of the RhoGDI-Rho GTPase complex. nih.gov | A proposed GDF family, the ERM proteins, may bind directly to RhoGDI to cause the release of the GTPase. nih.gov |
| Guanine Nucleotide Exchange Factors (GEFs) | Activate Rho GTPases by promoting the exchange of GDP for GTP. bio-rad.com | Act on Rho proteins after their release from RhoGDI at the cell membrane. nih.gov |
| Post-Translational Modifications | Modulate the affinity between RhoGDI and Rho GTPases. nih.govnih.gov | Phosphorylation of RhoGDI by kinases like PKCα can trigger the release of the Rho protein. nih.gov |
Regulation of Downstream Effector Interactions
By controlling the availability of active, membrane-bound Rho GTPases, RhoGDIs fundamentally regulate all downstream signaling events. nih.gov In its active, GTP-bound state, RhoB can interact with a spectrum of effector proteins to initiate various cellular responses, including the regulation of actin dynamics, gene expression, and membrane trafficking. bio-rad.comresearchgate.net RhoGDIs act as master negative regulators by sequestering RhoB in the cytosol, thereby preventing these interactions. nih.govbio-rad.com
Key downstream effectors for RhoB include:
Diaphanous homolog 1, 3 (DIA1, DIAPH3) : Involved in actin polymerization. bio-rad.com
Rhophilin Rho GTPase binding protein 2 (Rhophilin 2) : Regulates cytoskeleton rearrangements and endosomal trafficking. bio-rad.com
Protein kinase N1 (PRK1) and Rhotekin : Well-established RhoB effectors mediating various signaling cascades. bio-rad.com
The regulation by RhoGDIs also introduces a level of crosstalk between different Rho family members. nih.gov Since the three mammalian RhoGDIs each interact with multiple Rho GTPases, they create a competitive binding environment. nih.govnih.gov Changes in the expression or activity of one Rho protein can alter the amount of RhoGDI available to bind to others, thereby indirectly influencing their stability, localization, and potential for activation. researchgate.net For example, the depletion of RhoA has been shown to increase the levels of Rac1 and Cdc42, likely by freeing up the shared pool of RhoGDI1. researchgate.net This competition for a limited GDI pool provides a mechanism for integrating signals across the Rho GTPase family. nih.gov
Unconventional Cellular Localizations and Functions (e.g., Nuclear RhoGDI3)
While RhoGDI1 and RhoGDI2 are primarily cytosolic proteins, RhoGDI3 (also known as RhoGDIγ) exhibits distinct and unconventional subcellular localizations, pointing to specialized functions. nih.govnih.gov RhoGDI3 is the most divergent member of the family and shows a more restricted interaction profile, predominantly regulating RhoG and RhoB. nih.govnih.govportlandpress.com
Unlike other GDIs, RhoGDI3 possesses a unique N-terminal sequence that targets it to intracellular membranes, particularly the Golgi apparatus. nih.govnih.govportlandpress.com This localization is crucial for its specific function in regulating the shuttling of its target GTPases. portlandpress.com RhoGDI3 is involved in extracting inactive RhoG from the plasma membrane and relocating it to the Golgi, thereby controlling its activity cycle. nih.gov This trafficking function is further highlighted by the finding that RhoGDI3 can relocate components of the Exocyst complex, such as Sec3 and Sec8, from the cytoplasm to the Golgi, suggesting a novel link between RhoGDI3 and vesicular trafficking machinery. nih.gov
Most surprisingly, recent studies have identified RhoGDI3 within the cell nucleus. nih.gov This discovery was made in normal, non-cancerous human pancreatic cell lines and tissues, where a significant portion of RhoGDI3 was found to have a nuclear localization, in addition to its expected cytoplasmic and Golgi presence. nih.govresearchgate.netresearchgate.net This finding is highly unconventional for a RhoGDI and suggests novel nuclear roles for the protein. nih.gov It is hypothesized that nuclear RhoGDI3 may be involved in regulating processes such as gene expression and cellular homeostasis, opening up an entirely new area of investigation into the functions of this protein family. nih.govresearchgate.netresearchgate.net
| Localization | Associated Function/Process | Key Findings |
| Cytosol | Sequestration of inactive Rho GTPases. nih.govportlandpress.com | The canonical function of all RhoGDIs. |
| Golgi Apparatus | Regulation of vesicular trafficking; shuttling of RhoG and RhoB. nih.govportlandpress.com | Mediated by a unique N-terminal targeting sequence. nih.govportlandpress.com RhoGDI3 forms complexes with RhoG on Golgi structures and can relocate Exocyst subunits. nih.gov |
| Nucleus | Unknown; proposed role in gene expression and homeostasis. nih.govresearchgate.net | Observed in normal pancreatic cells, suggesting a novel, non-canonical function for a RhoGDI. nih.govresearchgate.net |
Molecular Contributions to Pathophysiological States
Dysregulation of RhoB p20 GDI in Oncogenesis
The involvement of this compound in cancer is complex, with its expression and function varying significantly depending on the type of malignancy. ebsco.comspandidos-publications.com It can act as both a tumor suppressor and a promoter of tumor progression, highlighting the context-dependent nature of its biological activities. ebsco.com
Altered Expression Levels in Malignancies
The expression of this compound is frequently altered in cancerous tissues compared to their normal counterparts. However, the direction of this change is not uniform across different cancers. nih.govspandidos-publications.com
Upregulation: In some cancers, such as ovarian, breast, gastric, and pancreatic cancer, this compound is found to be upregulated. nih.gov Overexpression has also been noted in highly invasive and metastatic colorectal cancer cell lines and is associated with poorer patient survival. mdpi.com
Downregulation: Conversely, in other malignancies like bladder and lung cancer, its expression is often reduced. oaji.netaacrjournals.org Reduced expression in gastric carcinoma has been linked to lymph node metastasis. spandidos-publications.com In breast cancer, some studies have reported decreased expression correlating with lymph node metastasis, presenting a conflicting picture. spandidos-publications.comwikipedia.org
This differential expression suggests that the role of this compound in oncogenesis is highly dependent on the specific cellular and tissue environment.
Table 1: Altered Expression of this compound in Various Cancers
| Cancer Type | Expression Change | Associated Outcome |
| Bladder Cancer | Decreased | Increased invasion and metastasis, poorer survival. aacrjournals.orgwikipedia.orgcapes.gov.br |
| Breast Cancer | Upregulated / Decreased | Upregulation can promote invasion; decreased expression linked to lymph node metastasis. nih.govspandidos-publications.comwikipedia.org |
| Colorectal Cancer | Upregulated | Enhanced proliferation, migration, and invasion. mdpi.com |
| Gastric Cancer | Upregulated / Decreased | Upregulation can promote invasion and metastasis; reduced expression linked to lymph node metastasis. nih.govspandidos-publications.comdntb.gov.ua |
| Lung Cancer | Decreased | Knockdown promotes migration and invasion. oaji.net |
| Ovarian Cancer | Upregulated | Implicated in cancer progression. nih.gov |
| Pancreatic Cancer | Upregulated | Associated with high perineural invasion. nih.gov |
Impact on Tumor Cell Invasion and Metastasis at a Molecular Level
At the molecular level, this compound influences tumor cell invasion and metastasis through its regulation of the actin cytoskeleton and cell signaling pathways. uniprot.orgwikipedia.org Its effects can be either pro-metastatic or anti-metastatic.
As a metastasis suppressor , particularly in bladder cancer, RhoGDI2 has been shown to inhibit invasion and metastasis. aacrjournals.orgwikipedia.org Reconstitution of its expression in metastatic bladder cancer cells suppressed lung metastasis in experimental models. researchgate.net This suppressive role is thought to occur by preventing the activation of Rho GTPases that are involved in cell motility and invasion. aacrjournals.org
Conversely, in other contexts, this compound can promote invasion and metastasis . For instance, the full-length protein has been shown to promote cancer cell invasion and survival in breast cancer. nih.gov In gastric cancer, forced expression of RhoGDI2 increased tumor growth, angiogenesis, and lung metastasis in animal models. spandidos-publications.comdntb.gov.ua The mechanisms for these pro-tumorigenic effects are linked to the activation of specific signaling pathways, such as the PI3K/Akt pathway in colorectal cancer. mdpi.com
This compound as a Modulator of Rho GTPase-Dependent Oncogenic Signaling
Rho GTPases are key molecular switches that control a wide array of cellular processes critical for cancer development, including proliferation, survival, and migration. genecards.orgsemanticscholar.org this compound directly modulates the activity of these proteins. uniprot.org By sequestering Rho GTPases in the cytoplasm in their inactive, GDP-bound state, this compound prevents their interaction with downstream effectors that drive oncogenic signaling. researchgate.netnih.gov
However, the interaction is not always inhibitory. In some instances, this compound can also promote the activity of certain Rho GTPases, like Rac1, in various cancer types. mdpi.com This dual regulatory capacity contributes to its conflicting roles in cancer progression. The dysregulation of this compound levels can lead to an imbalance in Rho GTPase activity, contributing to the metastatic cascade. aacrjournals.org For example, a decrease in RhoGDI2 expression can lead to increased access of Rho guanine (B1146940) nucleotide exchange factors (GEFs) to Rho GTPases, promoting a more invasive and metastatic phenotype. aacrjournals.org
Involvement in Neurodegenerative Mechanisms
The dysregulation of Rho GTPase signaling is also implicated in the pathology of several neurodegenerative diseases. nih.gov While the direct role of this compound is less characterized than in cancer, its function as a central regulator of Rho proteins suggests its involvement. researchgate.net Rho GTPases are crucial for processes like cytoskeletal dynamics, which are fundamental for neuronal function and survival. nih.gov Dysfunction in these processes is a hallmark of neurodegenerative disorders like Alzheimer's and Huntington's disease. researchgate.netemkatech.com The RHOGDI signaling pathway has been identified as being affected in the asymptomatic stage of Huntington's disease, highlighting its potential early role in the disease process. researchgate.net
Role in Other Disease Models (e.g., Cardiac Morphogenesis, Neutrophil Function)
Beyond cancer and neurodegeneration, this compound has been implicated in other physiological and pathological processes.
Cardiac Morphogenesis: While specific details on the direct role of this compound are emerging, the broader family of RhoGDIs is known to be involved in developmental processes. wikipedia.org
Neutrophil Function: In neutrophils, Rho GTPases like Rac2 are critical for functions such as the respiratory burst and chemotaxis. ashpublications.orgnih.gov this compound, by regulating these GTPases, plays a role in the innate immune response. capes.gov.br Studies have shown differential expression and regulation of RhoGDIs in neutrophils from patients with severe congenital neutropenia, suggesting a role in this hematological disorder. ashpublications.org The complex of Rac with RhoGDI is crucial for regulating the NADPH oxidase system in neutrophils. capes.gov.bracs.org
Relationship with Cellular Senescence and Apoptosis Pathways
This compound is connected to fundamental cellular processes like senescence and apoptosis, often through its regulation of Rho GTPases. The Rho family of proteins is involved in cell cycle progression and cell death. researchgate.net
The protein XIAP (X-linked inhibitor of apoptosis protein) has been shown to interact with and regulate RhoGDIs. nih.gov In bladder cancer, RhoGDIβ acts as a downstream mediator of XIAP, promoting invasion. mdpi.com This links this compound to apoptosis regulation, as XIAP is a potent inhibitor of cell death. mdpi.com Furthermore, apoptosis-independent cleavage of RhoGDIβ has been observed during the differentiation of monocytic cells into macrophages, suggesting a role for a cleaved form of the protein in cellular differentiation processes, distinct from its function in apoptosis. spandidos-publications.com
Advanced Research Methodologies and Future Directions
Biochemical and Biophysical Characterization Techniques
Biochemical and biophysical assays are fundamental to understanding the functional relationship between RhoB p20 GDI and Rho GTPases. These techniques enable the purification of the components, reconstitution of their interactions, and detailed analysis of their regulatory activities.
Protein Purification and Reconstitution Assays
The initial characterization of this compound, then referred to as Rho GDI, involved its purification to near homogeneity from bovine brain cytosol. nih.gov This process was essential for all subsequent in vitro studies. The purified protein was identified as a single polypeptide with a molecular weight of approximately 27,000 Daltons, as determined by SDS-PAGE and sedimentation analysis. nih.gov
Reconstitution assays are critical for studying the direct interactions between this compound and Rho GTPases. In these assays, purified RhoB p20 and this compound are combined in vitro to form a stoichiometric 1:1 complex. nih.govresearchgate.net The formation of this complex is a prerequisite for analyzing the GDI's effect on nucleotide binding and membrane association. nih.gov These assays typically involve incubating the purified proteins under controlled conditions and then analyzing the complex formation using techniques like gel filtration chromatography or co-immunoprecipitation. nih.govresearchgate.net
| Parameter | Value | Source |
| Source of Purification | Bovine Brain Cytosol | nih.gov |
| Estimated Molecular Weight | ~27,000 Daltons | nih.gov |
| Subunit Structure | Single Polypeptide | nih.gov |
| Stoichiometry of Complex | 1:1 (GDI:RhoB p20) | nih.govresearchgate.net |
Nucleotide Binding and Exchange Assays
A primary function of this compound is to regulate the nucleotide state of Rho GTPases. nih.gov Nucleotide binding and exchange assays are employed to quantify this regulatory activity. These assays typically monitor the dissociation of radiolabeled GDP (e.g., [³H]GDP) from RhoB p20 or the binding of a non-hydrolyzable GTP analog, such as GTPγS (guanosine 5'-[γ-thio]triphosphate), to the GTPase. nih.gov
Research has demonstrated that this compound effectively inhibits the dissociation of GDP from RhoB p20. nih.gov It also blocks the subsequent binding of GTPγS to the GDP-bound form of the GTPase. nih.gov However, it does not prevent nucleotide binding to a guanine (B1146940) nucleotide-free form of RhoB p20, indicating its mechanism is to inhibit nucleotide release rather than binding itself. nih.govnih.gov The GDI forms a complex specifically with the GDP-bound conformation of RhoB p20, but not with the GTP-bound or nucleotide-free forms. nih.govresearchgate.net
| Assay Type | Finding | Source |
| GDP Dissociation Assay | This compound inhibits the release of GDP from RhoB p20. | nih.gov |
| GTP Binding Assay | This compound inhibits the binding of GTPγS to GDP-bound RhoB p20. | nih.gov |
| Complex Formation | This compound forms a 1:1 complex with the GDP-bound form of RhoB p20. | nih.govresearchgate.net |
| Specificity | This compound does not bind to the GTPγS-bound or nucleotide-free forms of RhoB p20. | nih.govresearchgate.net |
Membrane Association/Dissociation Assays
This compound plays a crucial role in controlling the subcellular localization of Rho GTPases by regulating their attachment to and detachment from cellular membranes. nih.govnih.gov Membrane association/dissociation assays are designed to investigate this function. In these experiments, various membrane preparations, such as rat brain synaptic plasma membranes or human erythrocyte ghosts, are incubated with purified RhoB p20 in the presence or absence of this compound. nih.gov
Studies have shown that this compound inhibits the binding of the GDP-bound form of RhoB p20 to these membranes. nih.gov Conversely, the GDI does not prevent the membrane association of the GTP-bound form of RhoB p20. nih.gov Furthermore, this compound can actively induce the dissociation of the GDP-bound RhoB p20 from membranes to which it is already attached, effectively sequestering the inactive GTPase in the cytosol. nih.govnih.gov This extraction mechanism is a key aspect of its regulatory function. nih.gov
| Condition | Effect of this compound | Source |
| Membrane Binding of GDP-RhoB p20 | Inhibited | nih.gov |
| Membrane Binding of GTP-RhoB p20 | Not Inhibited | nih.gov |
| Pre-bound GDP-RhoB p20 on Membranes | Dissociation Induced | nih.gov |
| Pre-bound GTP-RhoB p20 on Membranes | No Dissociation | nih.gov |
Structural Biology Approaches
Structural biology provides atomic-level insights into the architecture of the this compound-Rho GTPase complex, revealing the molecular basis for the GDI's regulatory functions.
X-ray Crystallography of this compound-Rho GTPase Complexes
X-ray crystallography has been instrumental in determining the three-dimensional structure of RhoGDI in complex with various Rho family members, including RhoA, Rac1, and Cdc42. nih.govnih.govbiorxiv.org These structures provide a detailed snapshot of the protein-protein interactions. The crystal structures reveal two primary regions of interaction. biorxiv.org The first is the N-terminal region of the GDI, which folds into a helix-turn-helix motif that engages the Switch I and Switch II regions of the Rho GTPase, thereby inhibiting GDP dissociation. researchgate.netbiorxiv.org The second key feature is the C-terminal immunoglobulin-like domain of the GDI, which forms a hydrophobic pocket that accommodates the C-terminal isoprenyl group of the GTPase. researchgate.netbiorxiv.org This interaction shields the hydrophobic anchor, preventing the GTPase from inserting into membranes. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy for Flexible Domains and Interactions
While X-ray crystallography provides static pictures of protein complexes, Nuclear Magnetic Resonance (NMR) spectroscopy offers a powerful complementary approach for studying protein dynamics and flexible regions in solution. researchgate.netnih.gov NMR studies have been crucial in characterizing the N-terminal region of this compound. researchgate.net These analyses have shown that in the absence of a GTPase binding partner, the N-terminal 50-60 residues of the GDI are flexible and unstructured. researchgate.net Specifically, regions encompassing residues 9-20 and 36-58 are highly disordered. researchgate.net Upon binding to a Rho GTPase, this flexible N-terminal region undergoes a conformational change, folding into a more ordered structure, which is essential for its inhibitory activity. researchgate.net NMR is also utilized in fragment-based screening to identify small molecules that bind to RhoGDIs, providing potential starting points for therapeutic development. nih.gov
| Technique | Key Findings | Source |
| X-ray Crystallography | - Revealed two main interaction sites: an N-terminal helix-turn-helix motif and a C-terminal immunoglobulin-like domain. biorxiv.org- The N-terminus of GDI binds the Switch I/II regions of the GTPase. researchgate.netbiorxiv.org- The C-terminal domain has a hydrophobic pocket for the GTPase's isoprenyl tail. researchgate.netbiorxiv.org | researchgate.netbiorxiv.org |
| NMR Spectroscopy | - The N-terminal domain of free GDI is flexible and largely unstructured in solution. researchgate.netnih.gov- Specific N-terminal regions (residues 9-20 and 36-58) are highly disordered. researchgate.net- The N-terminal domain folds upon binding to the Rho GTPase. researchgate.net | researchgate.netnih.gov |
Cell-Based Assays for this compound Function
Cell-based assays are fundamental to elucidating the functional roles of this compound (also known as RhoGDI) within the complex intracellular environment. These techniques allow researchers to investigate its subcellular localization, interaction partners, and influence on cellular behavior.
Subcellular Fractionation and Immunofluorescence Microscopy
Determining the precise location of this compound within the cell is crucial to understanding its function as a regulator of Rho GTPases. Subcellular fractionation and immunofluorescence microscopy are two complementary techniques used to establish its spatial distribution.
Subcellular Fractionation is a biochemical method used to isolate different cellular organelles and compartments. nih.govresearchgate.net The process involves cell lysis followed by a series of centrifugation steps at increasing speeds, which separates components based on their size, density, and shape. researchgate.net For this compound, this technique is used to demonstrate its primary localization in the cytosol, where it sequesters Rho GTPases, preventing their interaction with membranes. nih.govnih.gov By analyzing the protein content of each fraction (e.g., cytosol, membrane, nucleus) via Western blotting with a this compound-specific antibody, researchers can quantify its distribution. Studies have shown that this compound primarily resides in the cytosolic fraction, consistent with its role in sequestering GDP-bound Rho proteins away from cellular membranes. nih.gov
Immunofluorescence Microscopy provides a visual confirmation of the biochemical data from fractionation. This technique uses fluorescently labeled antibodies to detect the specific location of a target protein within fixed and permeabilized cells. When applied to this compound, immunofluorescence imaging typically reveals a diffuse staining pattern throughout the cytoplasm, corroborating its function as a soluble, cytosolic protein. tandfonline.com This method is also critical for observing changes in localization. For instance, upon certain cellular stimuli that activate Rho GTPases, a portion of this compound might transiently associate with specific membrane compartments to deliver or retrieve its cargo, a dynamic that can be captured through microscopy.
| Technique | Principle | Application to this compound | Key Findings |
| Subcellular Fractionation | Separation of cellular components by differential centrifugation. researchgate.net | To quantify the distribution of this compound across different cellular compartments (cytosol, membrane, nucleus). | Confirms that this compound is predominantly a cytosolic protein, in line with its role as a chaperone for Rho GTPases. nih.govnih.gov |
| Immunofluorescence | Visualization of protein location in fixed cells using fluorescent antibodies. tandfonline.com | To visualize the in-situ localization of this compound within the cell. | Reveals a diffuse cytoplasmic distribution, supporting its function as a soluble sequestering protein. |
Protein-Protein Interaction Assays (e.g., Pulldown, Bimolecular Fluorescence Complementation)
Understanding the function of this compound necessitates identifying and characterizing its interaction partners, primarily the Rho family of GTPases. Various assays are employed to study these dynamic protein-protein interactions (PPIs). europeanpharmaceuticalreview.com
Pulldown Assays are in vitro techniques used to detect physical interactions between two or more proteins. A common approach involves using a "bait" protein (e.g., a specific Rho GTPase) that is tagged and immobilized on beads to "pull down" interacting "prey" proteins (like this compound) from a cell lysate. nih.govnih.gov Bead-based interaction assays have been specifically designed to analyze the interaction between Rho GTPases and RhoGDI. nih.gov These experiments have been instrumental in confirming that this compound binds preferentially to the GDP-bound, inactive form of Rho proteins, thereby inhibiting their activity. nih.gov
Bimolecular Fluorescence Complementation (BiFC) is a powerful technique to visualize protein interactions in living cells. nih.govnih.gov In a BiFC assay, two non-fluorescent fragments of a fluorescent protein (e.g., YFP) are fused to two proteins of interest (e.g., RhoB and this compound). If the two proteins interact, the fragments are brought into close proximity, allowing the fluorescent protein to reconstitute and emit a fluorescent signal. nih.govbiorxiv.org The location and intensity of this signal reveal where and to what extent the interaction occurs within the cell. nih.govyoutube.com This method has been successfully used to study the dynamic in vivo interactions between the yeast RhoGDI homolog, Rdi1p, and the Rho GTPase Cdc42p, demonstrating its utility for mapping the precise subcellular location of the this compound-Rho GTPase complex. nih.gov
| Assay | Principle | Application to this compound | Key Findings |
| Pulldown Assay | An immobilized "bait" protein captures interacting "prey" proteins from a lysate. nih.gov | To confirm the physical interaction between this compound and specific Rho GTPases. | Demonstrates that this compound binds to Rho family proteins, particularly in their GDP-bound state. nih.govnih.gov |
| BiFC | Reconstitution of a fluorescent protein from two fragments fused to interacting partners. nih.gov | To visualize the location and dynamics of the this compound-Rho GTPase interaction in live cells. | Allows for the in-situ visualization of the protein complex, confirming that the interaction primarily occurs in the cytoplasm. nih.gov |
Gene Expression Modulation (Overexpression/Knockdown) and Phenotypic Analysis
Altering the cellular levels of this compound through genetic manipulation is a direct way to probe its function. By observing the resulting cellular changes (phenotypes), researchers can infer the protein's role in various biological processes.
Overexpression studies involve introducing additional copies of the gene encoding this compound into cells, leading to higher-than-normal protein levels. Conversely, knockdown or knockout studies aim to reduce or eliminate the protein's expression, often using techniques like siRNA or generating knockout mouse models. nih.gov
These studies have revealed complex and sometimes contradictory roles for RhoGDI, depending on the cell type and context. For example, knockdown of RhoGDI1 (a ubiquitously expressed isoform) was found to increase the migration of bladder cancer cells. nih.gov In contrast, silencing the same protein in a highly migratory melanoma cell line resulted in an inhibition of cell migration. nih.gov Similarly, while knockout mice lacking RhoGDI1 are viable, they develop progressive renal defects and male infertility, phenotypes attributed to increased Rac1 activity. nih.gov These findings highlight that the cellular consequence of modulating this compound levels is highly dependent on the specific balance of different Rho GTPases within a given cell. nih.gov
| Modulation | Method | Observed Phenotypes | Interpretation |
| Knockdown/Knockout | siRNA, gene knockout in model organisms. nih.gov | Altered cell migration (increased or decreased depending on cell type), renal defects and infertility in mice. nih.gov | This compound is a critical regulator of cell motility and tissue homeostasis through its control of Rho GTPase activity. |
| Overexpression | Transfection with expression plasmids. nih.gov | Can displace endogenous Rho proteins from the GDI complex, leading to their degradation. nih.gov | The stoichiometry between RhoGDIs and Rho GTPases is a crucial factor in maintaining cellular protein stability and signaling balance. |
Emerging Technologies for Studying this compound Dynamics
While classic cell-based assays have provided a foundational understanding of this compound, emerging technologies are enabling researchers to study its function with unprecedented spatial and temporal resolution, offering a more dynamic view of its regulatory roles.
Live-Cell Imaging of this compound and Rho GTPase Cycling
The function of this compound is intrinsically dynamic, involving the continuous shuttling of Rho GTPases between the cytosol and cellular membranes in a process known as the Rho GTPase cycle. nih.govreactome.org Live-cell imaging techniques are essential for capturing these rapid, transient events that are missed in fixed-cell analyses. nih.govarvojournals.org
Advanced microscopy techniques, such as Förster Resonance Energy Transfer (FRET), are used to develop biosensors that report on the activation state of Rho GTPases in real time. tandfonline.com These biosensors can visualize the spatiotemporal dynamics of Rho activation, for instance, at the leading edge of a migrating cell. nih.gov While many of these tools focus on the GTPase itself, methods have been developed to directly image the GDI-GTPase complex. For example, recombinant RhoA and Cdc42, fluorescently labeled and bound to GDI, have been injected into oocytes to track their movement and cycling. tandfonline.com These approaches reveal that the cycling of Rho GTPases—their activation, inactivation, and sequestration by GDIs—is a tightly regulated process that creates distinct signaling patterns within the cell. nih.govplos.org
Quantitative Proteomics for PTM Analysis
Post-translational modifications (PTMs) are chemical alterations to proteins that can profoundly affect their activity, localization, and interaction partners. nih.gov The function of this compound and its interaction with Rho GTPases are known to be regulated by PTMs, particularly phosphorylation. nih.gov
Quantitative Proteomics , primarily using mass spectrometry, has become an indispensable tool for identifying and quantifying PTMs on a large scale. cnpem.brnih.govnih.gov In this approach, this compound can be isolated from cells under different conditions (e.g., before and after a specific stimulus). The protein is then digested into smaller peptides, which are analyzed by a mass spectrometer to identify the exact sites of modification and measure their relative abundance. nih.govmdpi.com This methodology can reveal, for example, which specific serine or threonine residues on this compound are phosphorylated and how the level of this phosphorylation changes in response to upstream signaling events. rockefeller.edu Identifying these regulatory PTMs is a critical step in building a complete picture of how this compound activity is controlled within the cell.
| Technology | Principle | Application to this compound | Potential Insights |
| Live-Cell Imaging | Real-time visualization of fluorescently tagged proteins or biosensors in living cells. tandfonline.comnih.gov | To track the movement of the this compound-GTPase complex and visualize the Rho GTPase cycle. | Reveals the spatiotemporal dynamics of GDI-mediated protein shuttling between the cytosol and membranes. nih.gov |
| Quantitative Proteomics | Mass spectrometry-based identification and quantification of proteins and their PTMs. nih.govnih.gov | To identify and quantify phosphorylation and other PTMs on this compound. | Uncovers the specific modifications that regulate this compound's ability to bind and sequester Rho GTPases. nih.gov |
Future Research Avenues and Unresolved Questions
The intricate regulation of Rho GTPases by guanine nucleotide dissociation inhibitors (GDIs) presents a complex field with many questions yet to be answered. While initially characterized as simple negative regulators that sequester Rho GTPases in the cytosol, it is now clear that RHOGDIs, including this compound (also known as RhoGDIα or RHOGDI1), are sophisticated regulators controlling the localization, activity, and stability of their binding partners. nih.gov Future research is poised to delve deeper into the nuanced mechanisms governing the RhoGDI-GTPase axis, with a focus on selectivity, regulation, and network-level understanding.
Deeper Elucidation of Selective GDI-GTPase Dissociation Mechanisms
A central unresolved question is how the stable RhoGDI-GTPase complex is selectively dissociated to allow for GTPase activation at specific cellular locations. The prevailing model suggests the need for a GDI dissociation factor (GDF), analogous to that found in the Rab GTPase system. However, a conserved, universal GDF for Rho proteins has not been identified, suggesting a more complex and varied set of mechanisms. nih.gov
Several potential mechanisms for dissociation are currently under investigation:
Phosphorylation: Post-translational modification of RhoGDI is emerging as a key mechanism for inducing the release of specific GTPases. biorxiv.org For instance, phosphorylation of certain residues on RhoGDI can selectively weaken its interaction with one GTPase (e.g., RhoA) while maintaining or even strengthening its bond with another (e.g., Rac1), a phenomenon described as a "phosphorylation code". biorxiv.org Future studies must systematically map these phosphorylation sites on this compound, identify the responsible kinases (like Protein Kinase C), and determine how these modifications selectively trigger the release of RhoB. biorxiv.orgnih.gov
Protein Displacement Factors: Certain proteins may act as competitive displacement factors. The ERM (ezrin/radixin/moesin) family of proteins, for example, can bind to RhoGDIα and displace it from RhoA, Rac1, and Cdc42 in vitro. nih.gov Research is needed to identify proteins that can selectively displace RhoB from its complex with this compound and to understand the physiological context of these interactions.
Lipid-Mediated Displacement: Localized changes in membrane lipid composition, such as an increase in Phosphatidylinositol 4,5-bisphosphate (PtdIns(4,5)P₂), may facilitate the dissociation of the complex. nih.gov A proposed two-step extraction mechanism involves an initial binding of GDI to the GTPase's switch regions, followed by the insertion of the isoprenyl group into the GDI's hydrophobic pocket, a process that could be reversed or influenced by specific membrane lipids. nih.gov The precise role of the lipid environment in modulating the this compound-RhoB interaction remains a critical area for exploration.
Electrostatic Interactions: The specificity of the GDI-GTPase interaction is governed by electrostatic forces between the C-terminal polybasic region of the GTPase and negatively-charged clusters on the GDI. mdpi.com A deeper understanding of the specific electrostatic signature between RhoB and this compound could reveal how localized changes in ion concentration or pH might modulate complex stability and dissociation.
A proposed multi-step mechanism for GDI-mediated membrane extraction, which likely operates in reverse for dissociation, involves:
Non-specific association with the GTPase switch regions. mdpi.com
An "electrostatic switch" that determines specificity through interaction with the C-terminal polybasic region. mdpi.com
Displacement and sequestration of the geranylgeranyl moiety into a hydrophobic pocket. mdpi.com
Future research should focus on dissecting each of these steps specifically for the RhoB-RhoB p20 GDI pair to understand how selectivity is achieved and regulated.
Functional Redundancy vs. Specificity Among RhoGDI Isoforms
Humans express three main RhoGDI isoforms: the ubiquitously expressed RhoGDIα (this compound), RhoGDIβ (Ly-GDI/D4-GDI) found mainly in hematopoietic cells, and RhoGDIγ, which is anchored to Golgi membranes. nih.gov While there is some overlap in their binding partners, evidence points towards significant functional specificity rather than complete redundancy.
| Isoform | Primary Tissue Expression | Known GTPase Binding Partners (Human) | Key Distinguishing Features |
| RhoGDIα (this compound) | Ubiquitous | RhoA, RhoB, RhoC, Rac1, Cdc42 | General regulator; loss leads to severe phenotypes like renal failure in mice. nih.gov |
| RhoGDIβ (Ly-GDI) | Hematopoietic tissues | RhoA, Rac1, Cdc42 | Knockout has milder effects, suggesting some redundancy with RhoGDIα in certain contexts. nih.gov |
| RhoGDIγ | Brain, lung, pancreas | RhoB, RhoG | N-terminal extension for Golgi membrane anchoring; limited binding spectrum. nih.govnih.gov |
This table summarizes the characteristics of the three main human RhoGDI isoforms, highlighting their differential expression, binding partners, and functional distinctions.
Unresolved questions in this area include:
Binding Affinity and Kinetics: While it is known that RhoGDIγ can bind RhoB, the comparative binding affinities and dissociation kinetics of RhoB with all three GDI isoforms have not been thoroughly characterized. nih.gov Such studies would clarify whether RhoB preferentially interacts with a specific GDI isoform in cells where multiple are expressed.
Compensation and Redundancy: Gene knockout studies have provided initial insights. The severe phenotype of RhoGDIα knockout mice, which is not compensated for by other isoforms, points to its unique and essential roles. nih.gov In contrast, the milder phenotype of RhoGDIβ knockout suggests potential compensation by RhoGDIα. nih.gov Future research using double or triple knockout models, or tissue-specific knockouts, is needed to fully dissect the unique and overlapping functions of these isoforms in regulating the RhoB signaling pathway.
Subcellular Localization: The distinct subcellular localizations of the isoforms, particularly the Golgi-associated RhoGDIγ, suggest they regulate different pools of Rho GTPases. nih.gov Investigating how RhoB is trafficked between the cytosol (regulated by RhoGDIα) and the Golgi (potentially regulated by RhoGDIγ) is a key avenue for future research.
Identification of Novel Regulatory Factors for this compound Activity
The function of this compound is not static; it is dynamically regulated by a variety of inputs, including post-translational modifications (PTMs) and interacting proteins. While phosphorylation is the most studied modification, a broader spectrum of regulatory mechanisms likely exists.
| Type of Regulation | Example | Effect on RhoGDI Activity | Research Focus |
| Phosphorylation | Protein Kinase C (PKC) | Can promote dissociation from specific GTPases. nih.gov | Identify kinases/phosphatases for this compound; map sites and functional outcomes. |
| Ubiquitination | GRAIL (E3 ligase) | Stabilizes the GDI protein, preventing its degradation. mdpi.com | Investigate E3 ligases and deubiquitinases that target this compound and the effect on RhoB stability. |
| SUMOylation | - | Increases interaction with GTPases. mdpi.com | Identify SUMO E3 ligases for this compound and the functional consequences. |
| Acetylation | - | Affects GDI-GTPase interactions. mdpi.com | Characterize the acetyltransferases and deacetylases involved and the specific impact on RhoB binding. |
| Protein-Protein Interaction | 14-3-3τ, XIAP | Can interfere with GDI-GTPase association. mdpi.com | Screen for novel this compound-interacting proteins and validate their regulatory roles. |
This table outlines known and potential regulatory mechanisms for RhoGDI proteins and points to future research directions for understanding this compound specifically.
Future research should employ unbiased proteomic approaches to identify novel PTMs and interacting partners of this compound. Validating these findings will require detailed biochemical and cell-based assays to determine how these factors modulate the ability of this compound to bind, sequester, and release RhoB, thereby controlling its downstream signaling.
Systems Biology Approaches to this compound Networks
The regulation of RhoB by this compound does not occur in isolation but within a complex network of interacting proteins, including GEFs, GAPs, and effectors. nih.govresearchgate.net A systems biology approach, which integrates computational modeling with experimental data, is essential for understanding the dynamics and emergent properties of this network. umbc.edufrontiersin.org
Future directions utilizing systems biology include:
Network Reconstruction: Building comprehensive protein-protein interaction maps centered on the RhoB-RhoB p20 GDI axis. mdpi.com This involves integrating data from high-throughput screens and curated databases to visualize the broader signaling context.
Computational Modeling: Developing mathematical and computational models to simulate the dynamic behavior of the RhoB signaling module. umbc.edu These models can help predict how perturbations, such as the overexpression of a specific GEF or the inhibition of a kinase that phosphorylates this compound, will affect RhoB activity over time and space. For example, a systems biology approach has been used to identify signaling pathways regulated by Rho-GDI-γ during neural stem cell differentiation, demonstrating the power of this methodology. nih.gov
High-Throughput Data Integration: Integrating multi-omics data (genomics, proteomics, transcriptomics) to understand how the expression and activity of this compound and its network partners are altered in different physiological and pathological states, such as cancer. mdpi.comnih.gov This can help identify key nodes in the network that are critical for disease progression.
By applying these holistic approaches, researchers can move beyond the study of individual protein interactions to a more profound understanding of how the this compound regulatory system functions as a whole to control complex cellular processes. frontiersin.org
Compound and Protein List
| Name | Abbreviation / Synonym |
| This compound | RhoGDIα, RHOGDI1 |
| Rho GDP dissociation inhibitor | RhoGDI |
| Guanine nucleotide dissociation inhibitor | GDI |
| Guanine nucleotide dissociation inhibitor dissociation factor | GDF |
| Ezrin | |
| Radixin | |
| Moesin | |
| Phosphatidylinositol 4,5-bisphosphate | PtdIns(4,5)P₂ |
| RhoGDI beta | Ly-GDI, D4-GDI, RhoGDI2 |
| RhoGDI gamma | RhoGDI3 |
| RhoA | |
| RhoB | |
| RhoC | |
| Rac1 | |
| Cdc42 | |
| RhoG | |
| Protein Kinase C | PKC |
| Gene related to anergy in lymphocytes | GRAIL |
| X-linked inhibitor of apoptosis protein | XIAP |
| Guanine nucleotide exchange factor | GEF |
| GTPase-activating protein | GAP |
Q & A
Q. What experimental methodologies are essential for studying the RhoB p20-GDI interaction mechanism?
To investigate RhoB-GDI interactions, researchers should employ techniques such as affinity chromatography for protein purification (as demonstrated in bovine brain cytosol studies) and co-immunoprecipitation (Co-IP) to validate binding specificity . Structural insights can be gained via X-ray crystallography or NMR spectroscopy , while surface plasmon resonance (SPR) quantifies binding kinetics. Ensure protein stability using buffers optimized for GTPase activity, and validate findings with GTP/GDP exchange assays to confirm GDI's inhibitory role .
Q. How does RhoB p20-GDI regulate cellular migration, and what assays are suitable for functional validation?
RhoB-GDI modulates cytoskeletal dynamics by controlling RhoB’s GDP/GTP cycling. Use Boyden chamber assays or wound-healing scratch assays to assess migration in GDI-knockdown/-overexpression models. Pair these with live-cell imaging to track actin polymerization and focal adhesion dynamics. Confirm RhoB activation states via pull-down assays using GST-Rhotekin RBD to isolate GTP-bound RhoB .
Q. What purification strategies are recommended for isolating functional RhoB p20-GDI complexes?
Sequential ion-exchange chromatography and gel filtration are critical for isolating intact complexes from tissue lysates (e.g., bovine brain). Include protease inhibitors and GTP analogs (e.g., GDPβS) to stabilize nucleotide-bound states. Validate purity via SDS-PAGE and functional activity via GDP dissociation inhibition assays .
Advanced Research Questions
Q. How can researchers resolve contradictory findings on RhoB’s dual roles in tumorigenesis (suppressor vs. promoter)?
Context-dependent roles of RhoB necessitate tissue-specific knockout models (e.g., Cre-Lox systems) and stage-specific cancer models (initiation vs. metastasis). Integrate single-cell RNA sequencing to map RhoB expression heterogeneity within tumor microenvironments. Use phosphoproteomics to identify downstream effectors (e.g., ROCK, mDia) that diverge in signaling outcomes .
Q. What experimental challenges arise when studying RhoB-GDI dynamics in vivo, and how can they be addressed?
Challenges include rapid GTPase cycling and transient interaction kinetics. Employ FRET-based biosensors (e.g., Raichu-RhoB probes) for real-time GTPase activity monitoring in live cells. Use conditional GDI knockout models to dissect spatiotemporal regulation. For tissue-level analysis, leverage intravital microscopy in tumor xenografts .
Q. How should researchers design studies to investigate RhoB-GDI’s role in cellular stress responses?
Expose cells to stressors (e.g., hypoxia, chemotherapeutics) and quantify RhoB activation via GTP-loading assays . Combine RNAi screens with transcriptomic profiling (RNA-seq) to identify stress-induced RhoB interactors. Validate using dominant-negative RhoB mutants and correlate findings with clinical datasets (e.g., TCGA) for pathological relevance .
Q. What strategies ensure reproducibility when analyzing RhoB-GDI experimental data?
Adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable): deposit raw datasets in repositories like Zenodo or GEO, and document protocols using platforms like Protocols.io . Perform power analyses to determine sample sizes and include internal controls (e.g., constitutively active RhoB mutants) in all assays .
Q. How can multi-omics approaches clarify RhoB-GDI’s regulatory networks in disease contexts?
Integrate phosphoproteomics (to map signaling cascades), interactomics (AP-MS for GDI-binding partners), and metabolomics (to assess RhoB’s impact on metabolic pathways). Use machine learning (e.g., random forest models) to identify cross-omics correlations in large datasets, validated by CRISPR-Cas9 functional screens .
Methodological and Ethical Considerations
Q. What ethical guidelines apply when using human tissue samples to study RhoB-GDI in cancer?
Secure IRB approval for human-derived samples, ensuring informed consent and anonymization. Follow GDPR or HIPAA standards for data privacy. Include Data Protection Impact Assessments (DPIAs) if handling genetic or proteomic data from EU subjects .
Q. How should researchers address potential biases in RhoB-GDI functional studies?
Mitigate experimental bias via blinded analysis (e.g., automated image analysis for migration assays) and randomized sample processing . Use orthogonal validation methods (e.g., Co-IP + SPR) to confirm interactions. Disclose conflicts of interest and funding sources in publications .
Data Reporting and Publication Standards
Q. What metadata is critical when publishing RhoB-GDI research data?
Include:
- Experimental conditions (buffer composition, temperature, assay duration).
- Protein concentrations and sources (recombinant vs. endogenous).
- Statistical methods (e.g., t-test adjustments for multiple comparisons).
- Raw image files and uncropped gels/blots in supplementary materials.
Follow MIAPE (Minimum Information About a Proteomics Experiment) guidelines for omics data .
Q. How can researchers enhance peer review of RhoB-GDI datasets?
Submit datasets to peer-reviewed repositories (e.g., PRIDE for proteomics, GEO for genomics). Provide stepwise protocols and analysis scripts (e.g., Python/R code) for reproducibility. Encourage reviewers to assess FAIR compliance using checklists like those from NFDI4Chem .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
